molecular formula C23H25N3O2S B2860437 1-(2,5-dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393831-12-4

1-(2,5-dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Numéro de catalogue: B2860437
Numéro CAS: 393831-12-4
Poids moléculaire: 407.53
Clé InChI: IIQBXIMPAIVUDQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-(2,5-dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide belongs to the pyrrolo[1,2-a]pyrazine class, characterized by a fused bicyclic scaffold with diverse pharmacological and agrochemical applications. This carbothioamide derivative features a 2,5-dimethoxyphenyl group at position 1 and an m-tolyl (meta-methylphenyl) substituent on the carbothioamide nitrogen.

Propriétés

IUPAC Name

1-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-16-6-4-7-17(14-16)24-23(29)26-13-12-25-11-5-8-20(25)22(26)19-15-18(27-2)9-10-21(19)28-3/h4-11,14-15,22H,12-13H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQBXIMPAIVUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)N2CCN3C=CC=C3C2C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 1-(2,5-dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted hydrazines and α,β-unsaturated carbonyl compounds.

    Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where the dimethoxyphenyl group is introduced onto the pyrrolo[1,2-a]pyrazine core.

    Attachment of the Tolyl Group: The tolyl group can be introduced through nucleophilic substitution reactions or via coupling reactions using appropriate tolyl halides.

    Formation of the Carbothioamide Moiety:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Des Réactions Chimiques

1-(2,5-dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halides, amines, and alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, which are useful for forming carbon-carbon bonds and expanding the molecular framework.

Applications De Recherche Scientifique

1-(2,5-dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide has a wide range of scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable model for understanding reaction mechanisms and developing new synthetic methodologies.

    Biology: Its biological activity is of interest for potential therapeutic applications. Studies may focus on its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound’s potential as a drug candidate is explored, particularly for its ability to modulate specific molecular pathways and its efficacy in preclinical models.

    Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of more complex molecules with desired properties.

Mécanisme D'action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects. Detailed studies on its binding affinity, selectivity, and the resulting biological outcomes are essential for understanding its mechanism of action.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Lipophilicity (logP):

  • The target compound’s 2,5-dimethoxyphenyl and m-tolyl groups balance polarity and lipophilicity, yielding an estimated logP of ~4.3. This is lower than the fluorophenyl/ethoxyphenyl analog (logP = 5.4, ) due to the electron-donating methoxy groups .
  • The diethylphenyl substituent in increases lipophilicity (logP = 3.7) compared to the target’s m-tolyl, highlighting alkyl chain effects .

Hydrogen-Bonding Capacity: The target’s carbothioamide group (–N–C(=S)–) provides one H-bond donor and two acceptors (vs. The 3,4-dimethoxyphenyl analog () has six H-bond acceptors due to additional methoxy groups, improving solubility but reducing membrane permeability .

Synthetic Pathways:

  • Similar compounds () are synthesized via condensation of pyrrolo-pyrazine precursors with aryl isothiocyanates or chloroacetates. The target compound likely follows analogous routes, with methoxy and tolyl groups introduced via nucleophilic substitution or Suzuki coupling .

Biological Implications:

  • Methoxy groups () are associated with enhanced binding to aromatic receptors (e.g., kinase inhibitors) due to π-π stacking and polarity. The m-tolyl group may confer steric selectivity compared to bulkier diethylphenyl () .

Activité Biologique

1-(2,5-Dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of dihydropyrrolo[1,2-a]pyrazine derivatives. For instance, compounds with similar structures have shown significant inhibition against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
1-(2,5-Dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamideMCF7 (Breast)TBDCDK9 Inhibition
Similar AnalogHCT116 (Colorectal)6.66Cytotoxicity
Another AnalogK562 (Leukemia)TBDApoptosis Induction

The compound's activity against CDK9 has been particularly noted, with IC50 values indicating potent inhibition that correlates with antiproliferative effects in cancer cells .

Antiviral Activity

In addition to anticancer properties, some derivatives of the dihydropyrrolo[1,2-a]pyrazine scaffold have demonstrated antiviral activity. For example, studies showed that certain analogs effectively inhibited viral replication in cell cultures infected with alphaviruses. The mechanism involves disruption of viral protein synthesis pathways .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolic stability of this compound. Preliminary data suggest that similar compounds exhibit rapid clearance from circulation, with half-lives ranging from 10 to 30 minutes in animal models . This rapid metabolism necessitates further exploration into prodrug strategies to enhance therapeutic efficacy.

Case Study 1: Anticancer Efficacy

A study conducted on a series of dihydropyrrolo[1,2-a]pyrazine derivatives demonstrated that those with methoxy substituents exhibited enhanced cytotoxicity against breast cancer cells (MCF7). The study utilized an MTT assay to measure cell viability post-treatment. Results indicated that the presence of specific functional groups significantly influenced the biological activity.

Case Study 2: Antiviral Mechanism

Another investigation focused on the antiviral properties of a related derivative against human coronavirus 229E. The results indicated that these compounds could inhibit viral entry into host cells by targeting specific viral proteins involved in the infection process .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways, including:

  • Core formation : Cyclization of pyrrolo[1,2-a]pyrazine precursors using palladium catalysts (e.g., Pd(OAc)₂) under inert atmospheres to stabilize reactive intermediates .
  • Substituent introduction : Sequential alkylation/arylation of the core with halogenated dimethoxyphenyl and m-tolyl groups. Carbothioamide groups are added via thioamidation reactions using thiourea derivatives .
  • Optimization : Key parameters include solvent polarity (e.g., DMF for solubility), temperature control (60–80°C for cyclization), and catalyst loading (5–10 mol% Pd). Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can structural characterization be performed to confirm the compound’s identity?

A combination of spectroscopic and analytical methods is essential:

  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., dimethoxyphenyl aromatic protons at δ 6.7–7.1 ppm) and carbon backbone .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 391.471 for C₂₃H₂₅N₃O₃) .
  • X-ray crystallography : Resolves dihedral angles between the pyrrolopyrazine core and substituents, critical for understanding conformational stability .

Q. What are the preliminary biological screening strategies for this compound?

Initial assays focus on target engagement and cytotoxicity:

  • Enzyme inhibition : Test against kinases (e.g., CDK2) or neurotransmitter receptors (e.g., serotonin receptors) using fluorogenic substrates .
  • Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., MCF-7) via MTT assays. Compare activity to structurally similar carboxamide derivatives, which often show reduced potency due to thiourea’s electron-withdrawing effects .

Advanced Research Questions

Q. How do electronic effects of substituents influence bioactivity?

Substituent electronic profiles modulate binding affinity:

  • Dimethoxyphenyl groups : Electron-donating methoxy groups enhance π-π stacking with aromatic residues in enzyme active sites (e.g., CYP450 isoforms) .
  • m-Tolyl vs. p-substituted analogs : Meta-substitution reduces steric hindrance, improving binding to planar targets like DNA topoisomerases .
  • Carbothioamide vs. carboxamide : Thiourea’s higher acidity (pKa ~3–4) enhances hydrogen-bonding with basic residues (e.g., lysine in kinase ATP pockets) .

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR)?

Q. What strategies mitigate low solubility in in vivo models?

Poor aqueous solubility (<10 µg/mL) is common due to the hydrophobic pyrrolopyrazine core:

  • Prodrug design : Introduce phosphate esters at the carbothioamide group, cleaved in vivo by phosphatases .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) to enhance bioavailability .
  • Co-crystallization : Use cyclodextrins (e.g., β-CD) to form inclusion complexes, verified via phase solubility diagrams .

Q. How can metabolic stability be improved without compromising activity?

  • Deuterium labeling : Replace methoxy hydrogens with deuterium to slow CYP450-mediated demethylation (kᵢₙₕ reduced by 2–3×) .
  • Bioisosteric replacement : Swap the m-tolyl group with trifluoromethylpyridine, maintaining hydrophobicity while blocking oxidation .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations, guiding structural refinements .

Data Contradiction Analysis

Q. Conflicting reports on CNS activity: How to validate target specificity?

Discrepancies may arise from off-target effects:

  • Selectivity profiling : Screen against a panel of 50+ GPCRs/ion channels (e.g., CEREP panels) .
  • Knockout models : Use CRISPR-edited neuronal cells lacking suspected targets (e.g., 5-HT₂A receptors) to isolate mechanisms .
  • PET imaging : Radiolabel the compound (e.g., ¹¹C at methoxy groups) to track brain distribution in rodent models .

Q. Why do similar analogs show divergent cytotoxicity profiles?

Variations often stem from substituent-induced changes in redox cycling:

  • ROS generation : Measure superoxide production via DCFH-DA assays; carbothioamide derivatives may increase ROS, explaining higher toxicity in NCI-60 panels .
  • Topological polar surface area (TPSA) : Analogs with TPSA <90 Ų exhibit better membrane permeability, reducing non-specific cytotoxicity .

Methodological Recommendations

  • Synthetic reproducibility : Document exact equivalents of reagents (e.g., 1.2 eq. m-tolylamine) and inert atmosphere protocols .
  • Data validation : Cross-verify NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .
  • Collaborative frameworks : Share computational models (e.g., Gaussian input files) via platforms like ICReDD to accelerate reaction optimization .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.